

# Application Note: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Interpretation of 8-Phenyloctan-1-ol

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## Compound of Interest

Compound Name: 8-Phenyloctan-1-ol

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## Abstract

This document provides a detailed guide to the interpretation of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectra of **8-Phenyloctan-1-ol**. Included are predicted spectral data, a comprehensive experimental protocol for sample analysis, and a logical workflow for spectral interpretation. This application note is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development who work with long-chain functionalized aromatic compounds.

## Introduction

**8-Phenyloctan-1-ol** is a primary alcohol with a long aliphatic chain attached to a phenyl group. [1] Its structure presents a combination of distinct chemical environments, from the aromatic protons of the phenyl ring to the aliphatic protons of the octyl chain and the hydroxyl group. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This note details the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **8-Phenyloctan-1-ol**, providing a baseline for the analysis of this and structurally related compounds.

## Molecular Structure and Atom Numbering

The chemical structure of **8-PhenylOctan-1-ol** is presented below with systematic numbering for unambiguous assignment of NMR signals.

**Figure 1:** Molecular structure of **8-PhenylOctan-1-ol** with atom numbering.

## Predicted NMR Spectral Data

The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **8-PhenylOctan-1-ol** in deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent. These predictions are based on established NMR prediction algorithms and data from structurally similar compounds.

### $^1\text{H}$ NMR Data (400 MHz, $\text{CDCl}_3$ )

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-ortho	7.29	d	7.6	2H
H-meta	7.19	t	7.6	2H
H-para	7.10	t	7.3	1H
H1	3.64	t	6.6	2H
H8	2.60	t	7.7	2H
H2	1.57	p	6.8	2H
H7	1.59	p	7.5	2H
H3, H4, H5, H6	1.30	m	-	8H
OH	1.56 (variable)	s	-	1H

### $^{13}\text{C}$ NMR Data (100 MHz, $\text{CDCl}_3$ )

Carbon Atom	Chemical Shift ( $\delta$ , ppm)
C-ipso	142.8
C-ortho	128.4
C-meta	128.2
C-para	125.6
C1	62.9
C8	35.9
C2	32.8
C7	31.4
C3	29.5
C6	29.4
C4	29.3
C5	25.7

## Experimental Protocol: NMR Spectroscopy

This section outlines a standard operating procedure for the acquisition of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **8-Phenyloctan-1-ol**.

## Materials and Equipment

- **8-Phenyloctan-1-ol** sample
- Deuterated chloroform ( $\text{CDCl}_3$ ) with 0.03% (v/v) Tetramethylsilane (TMS)
- NMR tube (5 mm)
- Pipettes and vials
- NMR spectrometer (e.g., 400 MHz)

## Sample Preparation

- Weigh approximately 10-20 mg of **8-Phenyloctan-1-ol** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of  $\text{CDCl}_3$  (containing TMS) to the vial.
- Gently swirl or vortex the vial until the sample is completely dissolved.
- Transfer the solution to a 5 mm NMR tube.
- Ensure the liquid height in the NMR tube is sufficient for the instrument's probe (typically around 4-5 cm).

## Instrument Setup and Data Acquisition

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .
- Shim the magnetic field to achieve optimal homogeneity.
- For  $^1\text{H}$  NMR:
  - Set the spectral width to approximately 16 ppm.
  - Use a  $90^\circ$  pulse.
  - Set the relaxation delay to 1-2 seconds.
  - Acquire 16-32 scans for a good signal-to-noise ratio.
- For  $^{13}\text{C}$  NMR:
  - Set the spectral width to approximately 220 ppm.
  - Use a proton-decoupled pulse sequence.
  - Set the relaxation delay to 2-5 seconds.

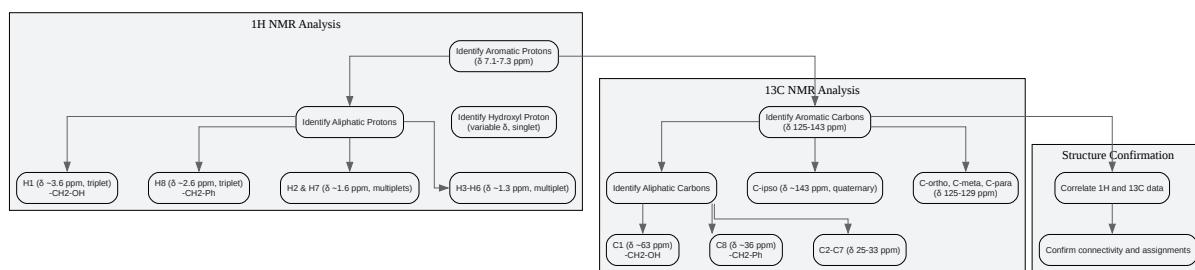
- Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as  $^{13}\text{C}$  has a low natural abundance.

## Data Processing

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for  $^1\text{H}$  NMR and the  $\text{CDCl}_3$  triplet to 77.16 ppm for  $^{13}\text{C}$  NMR.
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
- Perform peak picking to determine the chemical shifts of all signals in both spectra.

## Spectral Interpretation Workflow

The interpretation of the NMR spectra of **8-Phenyloctan-1-ol** can be approached systematically.



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**Figure 2:** Workflow for the interpretation of <sup>1</sup>H and <sup>13</sup>C NMR spectra of **8-Phenoctan-1-ol**.

## Conclusion

This application note provides a comprehensive overview of the <sup>1</sup>H and <sup>13</sup>C NMR spectral interpretation of **8-Phenoctan-1-ol**. The provided predicted data and experimental protocol serve as a valuable resource for the routine analysis of this compound and its analogs. The structured workflow for spectral interpretation can be applied to facilitate the accurate and efficient structural elucidation of similar long-chain alkyl-aromatic molecules.

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## References

- 1. 8-Phenoctan-1-ol | C14H22O | CID 517850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: 1H and 13C NMR Spectral Interpretation of 8-Phenoctan-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078733#1h-and-13c-nmr-spectral-interpretation-of-8-phenyloctan-1-ol]

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